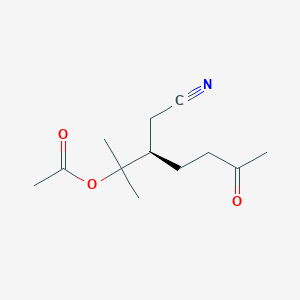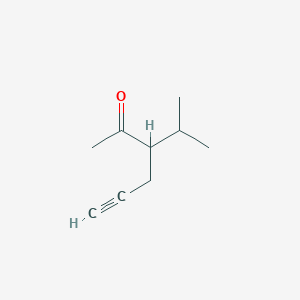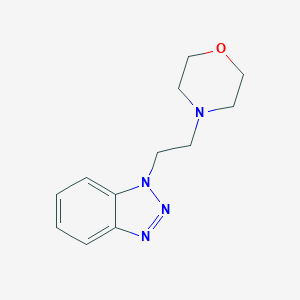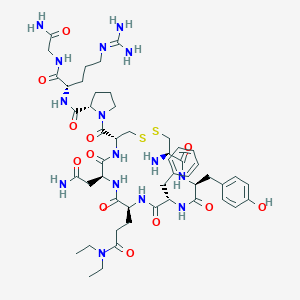
2-(Cyanomethyl)-1,1-dimethyl-5-oxohexyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyanomethyl)-1,1-dimethyl-5-oxohexyl acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as CDHA and is widely used in the synthesis of various organic compounds. CDHA has shown promising results in the field of medicinal chemistry, where it has been used to develop new drugs with enhanced efficacy and fewer side effects.
Wirkmechanismus
The mechanism of action of CDHA is not well understood. However, it has been suggested that CDHA may act as a prodrug, where it is metabolized in the body to release the active compound. CDHA may also act as a substrate for various enzymes, leading to the formation of bioactive metabolites.
Biochemical and Physiological Effects:
CDHA has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral activities. CDHA has also been shown to have antioxidant properties and may protect against oxidative stress. CDHA has been shown to have low toxicity and is well tolerated in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
CDHA has several advantages for lab experiments, including its high purity, stability, and low toxicity. CDHA is also readily available and relatively inexpensive. However, CDHA has some limitations, including its limited solubility in water and some organic solvents. CDHA may also require the use of specialized equipment for its synthesis and analysis.
Zukünftige Richtungen
There are several future directions for CDHA research, including the development of new CDHA-based compounds with enhanced efficacy and fewer side effects. CDHA may also be used to develop new drug delivery systems, where it can be used as a prodrug to target specific tissues or cells. CDHA may also be used in the development of new materials with unique properties, including biodegradable polymers and nanomaterials.
Conclusion:
In conclusion, CDHA is a versatile compound with potential applications in various fields, including medicinal chemistry, materials science, and polymer chemistry. CDHA has several advantages for lab experiments, including its high purity, stability, and low toxicity. CDHA has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral activities. CDHA has several future directions for research, including the development of new CDHA-based compounds and drug delivery systems.
Synthesemethoden
CDHA can be synthesized using various methods, including the reaction of 2-cyanomethyl-1,1-dimethyl-5-oxohexane with acetic anhydride in the presence of a catalyst. The reaction yields CDHA as a white crystalline solid with a melting point of 54-56°C. The purity of the synthesized CDHA can be confirmed using various analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis.
Wissenschaftliche Forschungsanwendungen
CDHA has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and polymer chemistry. In medicinal chemistry, CDHA has been used to synthesize various compounds with potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-viral agents. CDHA has also been used to develop new drugs with enhanced efficacy and fewer side effects.
Eigenschaften
CAS-Nummer |
131447-89-7 |
|---|---|
Produktname |
2-(Cyanomethyl)-1,1-dimethyl-5-oxohexyl acetate |
Molekularformel |
C12H19NO3 |
Molekulargewicht |
225.28 g/mol |
IUPAC-Name |
[3-(cyanomethyl)-2-methyl-6-oxoheptan-2-yl] acetate |
InChI |
InChI=1S/C12H19NO3/c1-9(14)5-6-11(7-8-13)12(3,4)16-10(2)15/h11H,5-7H2,1-4H3 |
InChI-Schlüssel |
GYMQJDBBAFVHRZ-UHFFFAOYSA-N |
Isomerische SMILES |
CC(=O)CC[C@H](CC#N)C(C)(C)OC(=O)C |
SMILES |
CC(=O)CCC(CC#N)C(C)(C)OC(=O)C |
Kanonische SMILES |
CC(=O)CCC(CC#N)C(C)(C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[1-(2-Phenylethyl)piperidin-4-YL]methanamine](/img/structure/B144883.png)



![4-([2,2':6',2''-Terpyridin]-4'-yl)benzaldehyde](/img/structure/B144893.png)

![6-[6-(6-Cyanopyridin-2-YL)pyridin-2-YL]pyridine-2-carbonitrile](/img/structure/B144897.png)

![Methyl benzo[d]oxazole-4-carboxylate](/img/structure/B144901.png)




